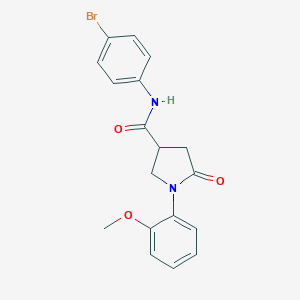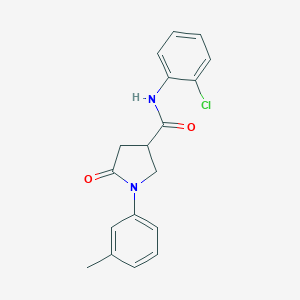![molecular formula C19H18N2O5 B338028 3-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B338028.png)
3-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid is a complex organic compound that features a pyrrolidine ring, a methoxyphenyl group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid typically involves multi-step organic reactions. One common method includes the formation of the pyrrolidine ring through a cyclization reaction, followed by the introduction of the methoxyphenyl group via electrophilic aromatic substitution. The final step involves the coupling of the pyrrolidine derivative with benzoic acid under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-({[1-(3-Hydroxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoic acid.
Reduction: Formation of 3-({[1-(3-Methoxyphenyl)-5-hydroxy-3-pyrrolidinyl]carbonyl}amino)benzoic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-({[1-(2-Methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoic acid
- 3-({[1-(4-Methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoic acid
Uniqueness
3-({[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
Properties
Molecular Formula |
C19H18N2O5 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-[[1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C19H18N2O5/c1-26-16-7-3-6-15(10-16)21-11-13(9-17(21)22)18(23)20-14-5-2-4-12(8-14)19(24)25/h2-8,10,13H,9,11H2,1H3,(H,20,23)(H,24,25) |
InChI Key |
OBSYRFIMINGDML-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=CC=CC(=C3)C(=O)O |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![METHYL 4-[1-(4-FLUOROPHENYL)-5-OXOPYRROLIDINE-3-AMIDO]BENZOATE](/img/structure/B337945.png)






![3-({[1-(2-Methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoic acid](/img/structure/B337956.png)

![Isopropyl 4-({[1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B337959.png)
![1-(2-methoxyphenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B337965.png)


![Isopropyl 4-({[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B337969.png)
